![molecular formula C23H15ClF2N2O4S B2655413 2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 866591-24-4](/img/structure/B2655413.png)

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

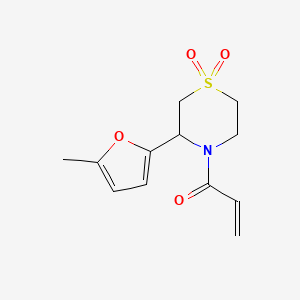

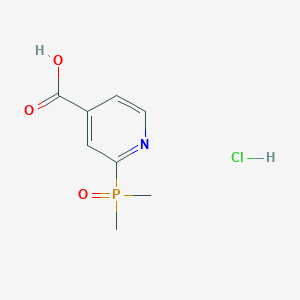

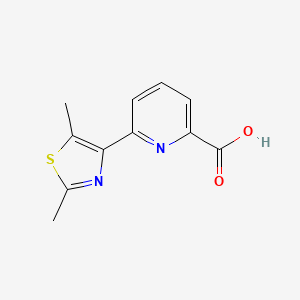

Molecular Structure Analysis

The molecule contains a quinolinone core, which is a bicyclic system with a benzene ring fused to a pyridone ring. It also has a benzenesulfonyl group attached to the quinolinone and an acetamide group attached to the benzene ring.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the benzenesulfonyl group can participate in substitution reactions, and the quinolinone group can undergo reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar amide and sulfonyl groups likely makes this compound somewhat soluble in polar solvents . The compound’s melting point, boiling point, and other properties would need to be determined experimentally .Scientific Research Applications

Cytotoxic Activity

Studies have shown that derivatives of sulfonamide, closely related to the chemical structure , exhibit potent cytotoxic activity against various cancer cell lines. For instance, a compound demonstrated significant anticancer activity against breast and colon cancer cell lines, highlighting the potential therapeutic applications of such derivatives in cancer treatment (Ghorab et al., 2015).

PET Imaging Applications

Research on PET imaging ligands, including derivatives similar to the compound , has been explored for their kinetics in the brain and their potential in imaging studies of translocator proteins in neurodegenerative diseases. Such studies are crucial for advancing the understanding and diagnosis of various neurological conditions (Yui et al., 2010).

Antimicrobial Activity

Synthesis and evaluation of sulfonamide derivatives have also been directed towards their antimicrobial properties. Compounds with a similar core structure have shown significant activity against a range of bacterial and fungal strains, indicating the potential for the development of new antimicrobial agents (Badiger et al., 2013).

Radiomodulatory Effects

Quinazolinone derivatives bearing a benzenesulfonamide moiety have been identified as potent inducers of the antioxidant enzyme NQO1, showcasing a promising avenue for mitigating the effects of radiation exposure. Such compounds offer a novel approach to radioprotection, enhancing cellular defense mechanisms against oxidative stress (Soliman et al., 2020).

Structural and Property Studies

Investigations into the structural aspects and properties of salt and inclusion compounds related to quinolinyl amides have revealed insights into their crystalline forms and fluorescence properties. These studies contribute to the broader understanding of the chemical and physical properties of such compounds, which could be relevant for material science applications (Karmakar et al., 2007).

Safety and Hazards

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClF2N2O4S/c24-18-11-15(7-8-19(18)26)27-22(29)13-28-12-21(33(31,32)16-4-2-1-3-5-16)23(30)17-10-14(25)6-9-20(17)28/h1-12H,13H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHYLOLKINODPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClF2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2655334.png)

![1-(3-Fluoro-2-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]urea](/img/structure/B2655336.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]piperazin-2-one](/img/structure/B2655339.png)

![1-[4-Ethoxy-3-(piperidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2655350.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2655353.png)